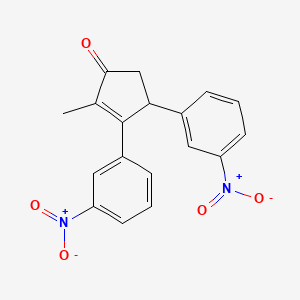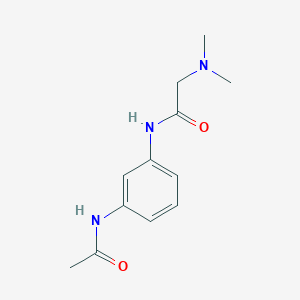
2-(Dimethylamino)-N-(3-acetamidophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dimethylamino)-N-(3-acetamidophenyl)acetamide is an organic compound with a complex structure that includes both dimethylamino and acetamidophenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-N-(3-acetamidophenyl)acetamide typically involves the reaction of 3-acetamidophenylamine with dimethylaminoacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
2-(Dimethylamino)-N-(3-acetamidophenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent like dichloromethane.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted acetamide derivatives.
Aplicaciones Científicas De Investigación
2-(Dimethylamino)-N-(3-acetamidophenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(Dimethylamino)-N-(3-acetamidophenyl)acetamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the acetamidophenyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Dimethylamino)-N-(4-acetamidophenyl)acetamide
- 2-(Dimethylamino)-N-(2-acetamidophenyl)acetamide
- N-(3-Acetamidophenyl)-2-(methylamino)acetamide
Uniqueness
2-(Dimethylamino)-N-(3-acetamidophenyl)acetamide is unique due to the specific positioning of the acetamidophenyl group, which can influence its chemical reactivity and biological activity. The presence of both dimethylamino and acetamidophenyl groups provides a versatile framework for further chemical modifications and applications.
Propiedades
Fórmula molecular |
C12H17N3O2 |
|---|---|
Peso molecular |
235.28 g/mol |
Nombre IUPAC |
N-(3-acetamidophenyl)-2-(dimethylamino)acetamide |
InChI |
InChI=1S/C12H17N3O2/c1-9(16)13-10-5-4-6-11(7-10)14-12(17)8-15(2)3/h4-7H,8H2,1-3H3,(H,13,16)(H,14,17) |
Clave InChI |
CIGNPIMAHXEZAC-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC(=CC=C1)NC(=O)CN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



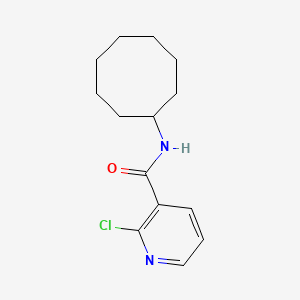
![2-(4-Fluorophenyl)-2-oxoethyl 4-[(4-methylphenyl)amino]-4-oxobutanoate](/img/structure/B12467608.png)
![N-(4-bromo-2-methylphenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide](/img/structure/B12467613.png)

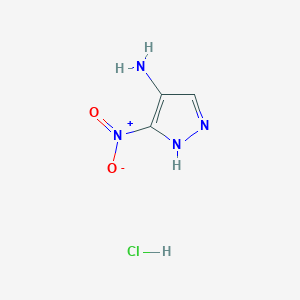
![N-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}alanine](/img/structure/B12467627.png)
![5-({3-Bromo-4-[(4-nitrophenyl)methoxy]phenyl}methylidene)-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B12467635.png)
![2-oxo-2-(thiophen-2-yl)ethyl 2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]-6-methylquinoline-4-carboxylate](/img/structure/B12467643.png)
![N-{[(2-fluorophenyl)carbamoyl]oxy}propanimidoyl chloride](/img/structure/B12467674.png)
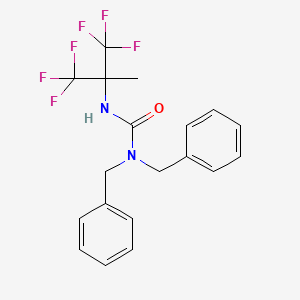
![5-bromo-1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1H-indole-2,3-dione](/img/structure/B12467678.png)
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 5-[(3-acetylphenyl)amino]-5-oxopentanoate](/img/structure/B12467684.png)
